molecular formula C9H7F3INO2 B13983619 Ethyl 3-iodo-5-(trifluoromethyl)picolinate

Ethyl 3-iodo-5-(trifluoromethyl)picolinate

Cat. No.: B13983619
M. Wt: 345.06 g/mol
InChI Key: QYASQGGQJZTPET-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7F3INO2 It is a derivative of picolinic acid, featuring an iodine atom at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-5-(trifluoromethyl)picolinate typically involves the iodination of a precursor compound, such as 3-chloro-5-(trifluoromethyl)picolinic acid ethyl ester. The iodination reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

Scientific Research Applications

Ethyl 3-iodo-5-(trifluoromethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-iodo-5-(trifluoromethyl)picolinate is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with chlorine or bromine. This can lead to different reactivity and binding properties, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C9H7F3INO2

Molecular Weight

345.06 g/mol

IUPAC Name

ethyl 3-iodo-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7F3INO2/c1-2-16-8(15)7-6(13)3-5(4-14-7)9(10,11)12/h3-4H,2H2,1H3

InChI Key

QYASQGGQJZTPET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)I

Origin of Product

United States

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